
Dinaphthalen-1-yl(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphthalen-1-yl(phenyl)phosphane is a tertiary phosphine compound with the chemical formula C26H19P It is characterized by the presence of two naphthalene groups and one phenyl group attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinaphthalen-1-yl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired phosphine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include the use of specialized equipment to handle the reagents and control reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-yl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine compounds .
Scientific Research Applications
Dinaphthalen-1-yl(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism by which dinaphthalen-1-yl(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can facilitate various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .
Comparison with Similar Compounds
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tris(naphthalen-1-yl)phosphane: A related compound with three naphthalene groups.
Diphenyl(naphthalen-1-yl)phosphane: Similar structure but with two phenyl groups and one naphthalene group.
Uniqueness: Dinaphthalen-1-yl(phenyl)phosphane is unique due to its specific combination of naphthalene and phenyl groups, which can impart distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific ligand properties are required .
Properties
CAS No. |
3135-67-9 |
|---|---|
Molecular Formula |
C26H19P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dinaphthalen-1-yl(phenyl)phosphane |
InChI |
InChI=1S/C26H19P/c1-2-14-22(15-3-1)27(25-18-8-12-20-10-4-6-16-23(20)25)26-19-9-13-21-11-5-7-17-24(21)26/h1-19H |
InChI Key |
XSDTYROQWQUTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


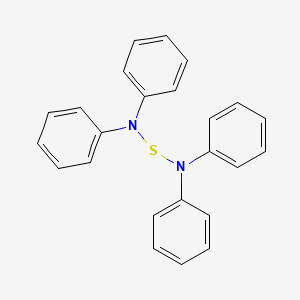

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
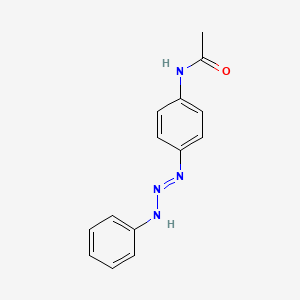

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
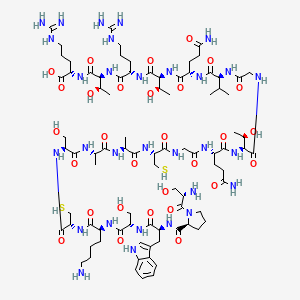
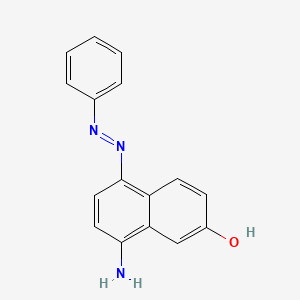
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
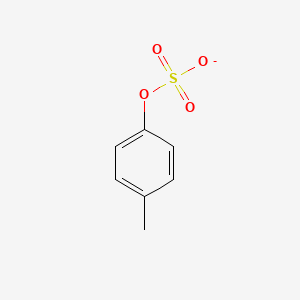
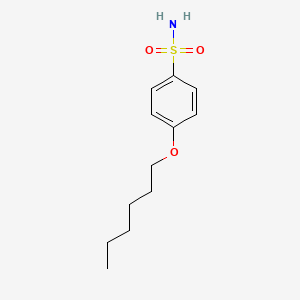
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)

